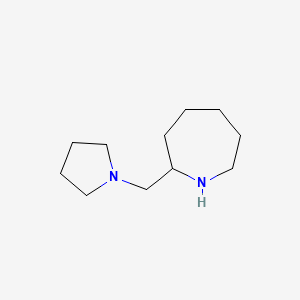

2-(Pyrrolidin-1-ylmethyl)azepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-6-11(12-7-3-1)10-13-8-4-5-9-13/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXUCOYOBRVUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251647 | |

| Record name | Hexahydro-2-(1-pyrrolidinylmethyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112282-41-4 | |

| Record name | Hexahydro-2-(1-pyrrolidinylmethyl)-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112282-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2-(1-pyrrolidinylmethyl)-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Pyrrolidin 1 Ylmethyl Azepane and Its Analogues

Strategies for Azepane Ring Construction in 2-(Pyrrolidin-1-ylmethyl)azepane Frameworks

The formation of the azepane ring is a critical step in the synthesis of this compound. Various strategies have been developed to construct this seven-membered heterocycle, primarily involving ring expansion of smaller nitrogen-containing rings or intramolecular cyclization reactions.

Ring Expansion Approaches to Azepanes

Ring expansion reactions provide a powerful tool for the synthesis of azepanes from more readily available smaller ring systems like piperidines, pyrrolidines, and azetidinium salts. These methods often involve the generation of a reactive intermediate that facilitates the insertion of a carbon atom into the existing ring.

The expansion of a piperidine (B6355638) ring to an azepane is a viable synthetic strategy. Diastereomerically pure azepane derivatives have been prepared with excellent yield, stereoselectivity, and regioselectivity through piperidine ring expansion. rsc.org The structure and stereochemistry of the resulting azepanes can be confirmed using techniques such as X-ray crystallographic analysis. rsc.org This approach has been successfully applied to construct the azepine backbone of potentially biologically active compounds. rsc.org

A series of 6,6-dihalo-2-azabicyclo[3.1.0]hexane and 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds have been synthesized and used as precursors for ring-expanded products. rsc.org Reductive amination of deprotected halogenated secondary cyclopropylamines with various aldehydes and ketones can trigger cyclopropane (B1198618) ring cleavage, leading to the formation of functionalized piperidines and azepanes. rsc.org These transformations typically occur at room temperature after the creation of the amine function. rsc.org

| Starting Material | Reagents | Product | Yield | Ref |

| Diastereomerically pure piperidine derivative | Not specified | Diastereomerically pure azepane derivative | Excellent | rsc.org |

| 6,6-dihalo-2-azabicyclo[3.1.0]hexane | Aldehyde/ketone, NaBH(OAc)₃ | Functionalized piperidine | Moderate to Good | rsc.org |

| 7,7-dihalo-2-azabicyclo[4.1.0]heptane | Aldehyde/ketone, NaBH(OAc)₃ | Functionalized azepane | Moderate to Good | rsc.org |

The expansion of pyrrolidine (B122466) and azetidinium rings offers another route to azepane synthesis. A method involving an Ullmann-type annulation/rearrangement cascade has been developed to transform 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates. acs.orgnih.gov This reaction is promoted by copper(I) thiophene-2-carboxylate, generated in situ, and proceeds under microwave activation to give yields ranging from 67-89%. acs.orgnih.gov

Bicyclic azetidiniums, such as 1-azabicyclo[2.n.0]alkanes, can be efficiently transformed into larger rings, including azepanes. researchgate.net Azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation. The resulting 1-azonia-bicyclo[3.2.0]heptane can then be opened by nucleophiles to yield a mixture of ring-expanded pyrrolidines and azepanes. acs.org The product distribution between the five- and seven-membered rings is influenced by the substitution pattern on the azetidine (B1206935) ring and its side chain, as well as the nature of the nucleophile used. acs.org

| Starting Material | Reagents/Conditions | Product | Yield | Ref |

| 5-Arylpyrrolidine-2-carboxylates | Cu(I) promotion, microwave activation | 1H-Benzo[b]azepine-2-carboxylates | 67-89% | acs.orgnih.gov |

| 2-(3-Hydroxypropyl)azetidines | Activation of alcohol, nucleophile (e.g., CN⁻, N₃⁻, OAc⁻) | Mixture of pyrrolidines and azepanes | Variable | acs.org |

A novel photochemical strategy enables the preparation of complex azepanes from simple nitroarenes. manchester.ac.uknih.gov This method is centered on the conversion of a nitro group into a singlet nitrene, a process mediated by blue light at room temperature. manchester.ac.uknih.govthieme-connect.com This transforms the six-membered benzene (B151609) ring into a seven-membered ring system. manchester.ac.uknih.gov A subsequent hydrogenolysis step yields the desired azepanes in just two steps. manchester.ac.uknih.gov This approach provides access to a significant area of three-dimensional chemical space that is currently underrepresented in medicinal chemistry. manchester.ac.uknih.gov

| Starting Material | Reagents/Conditions | Intermediate | Final Product | Ref |

| Nitroarene | Blue light irradiation | Singlet nitrene | 3H-Azepine | manchester.ac.uknih.govthieme-connect.com |

| 3H-Azepine | Hydrogenolysis | Azepane | Not specified | manchester.ac.uknih.gov |

Intramolecular Cyclization and Ring-Closing Reactions for Azepane Formation

Intramolecular cyclization represents a fundamental and widely used strategy for the synthesis of cyclic compounds, including azepanes. These reactions involve the formation of a new bond between two atoms within the same molecule to close a ring.

A facile route for synthesizing azepino[4,5-b]indolones involves a Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. thieme-connect.de This methodology has been applied to the synthesis of the tetracyclic core of the natural product tronocarpine. thieme-connect.de Another approach utilizes an iron-catalyzed reductive amination of ϖ-amino fatty acids, where phenylsilane (B129415) plays a key role in promoting the formation and reduction of an imine, initiating cyclization, and reducing the piperidinone intermediate to afford pyrrolidines, piperidines, and azepanes. nih.gov

Palladium catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures. Palladium(II)-catalyzed tandem cyclization reactions have been developed to synthesize N-heterocyclic structures containing a seven-membered ring. rsc.org These reactions can be performed in environmentally friendly solvent mixtures, such as water and ethanol, while maintaining high yields. rsc.org

A palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides provides access to a series of conformationally restricted, highly substituted aza[3.1.0]bicycles. nih.gov This transformation proceeds through a typical aza-Wacker mechanism to form a new C-N bond, with oxygen serving as the terminal oxidant. nih.gov The desired fused heterocycles are obtained in moderate yields. nih.gov

Furthermore, palladium acetate (B1210297) can trigger a domino intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process to synthesize medium-ring heterocycles. acs.org This contrasts with copper iodide, which only promotes the intramolecular N-arylation reaction, highlighting the ability to control reaction pathways by switching the metal catalyst. acs.org

| Starting Material | Catalyst/Reagents | Product | Yield | Ref |

| N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide, Phenylboronic acid derivatives | Palladium(II) catalyst, TfOH | Dibenzo[b,d]azepine derivatives | up to 91% | rsc.org |

| Vinyl cyclopropanecarboxamides | Palladium(II) catalyst, Oxygen (oxidant) | Aza[3.1.0]bicycles | Moderate (27 examples) | nih.gov |

| Linear amide | Palladium acetate | Medium-ring heterocycle | Not specified | acs.org |

Rhodium-Catalyzed Cycloisomerization and Cyclopropanation/Rearrangement Cascades

Rhodium catalysis has proven to be a powerful tool for the synthesis of azepane derivatives. One notable strategy involves the rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with pyrrole (B145914) and indole (B1671886) rings, which provides a convenient and efficient route to N-bridgehead azepine skeletons. nih.gov This reaction proceeds through a rhodium(II) azavinyl carbene intermediate, leading to highly functionalized azepine derivatives in moderate to good yields. nih.gov

Another elegant approach is the sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. nih.gov This process involves the intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid to form a transient 1-imino-2-vinylcyclopropane intermediate. This intermediate then rapidly undergoes a 1-aza-Cope rearrangement to generate fused dihydroazepine derivatives in yields ranging from moderate to excellent. nih.gov A similar rhodium-catalyzed cyclopropanation–aza-Cope rearrangement cascade has been reported for the one-pot conversion of dienyl 1-sulfonyltriazoles to 3,4-fused dihydroazepines. thieme-connect.de

Furthermore, rhodium-catalyzed reactions of electron-deficient alkenes with substituted aryldiazoacetates and vinyldiazoacetates lead to highly stereoselective cyclopropanations. rsc.org These cascade reactions, often involving cyclopropanation, rearrangement, and isomerization steps, have been utilized to construct complex aromatic compounds. nih.gov The use of N-sulfonyl 1,2,3-triazoles as precursors for rhodium(II) azavinyl carbenes has enabled the development of asymmetric cyclopropanation methodologies, yielding cyclopropanes with high diastereo- and enantioselectivity. nih.gov

Gold(I)-Catalyzed Cycloisomerization

Gold(I) catalysis has emerged as a versatile method for the synthesis of azepine derivatives. A notable example is the efficient synthesis of azepan-4-ones through a two-step [5 + 2] annulation process. nih.govrsc.org This reaction, which involves a key gold-catalyzed step, demonstrates high regioselectivity and can achieve good to excellent diastereoselectivities. nih.govrsc.org The process starts with the alkylation of a secondary amine with pent-4-yn-1-yl tosylate, followed by m-CPBA oxidation and gold(I) catalysis to furnish the bicyclic azepan-4-one. nih.gov Different gold(I) catalysts have been screened, with (2-biphenyl)Cy2PAuNTf2 being identified as highly efficient. nih.gov

Gold catalysts have also been employed in the synthesis of multisubstituted 4,5-dihydro-1H-azepine derivatives from the reaction of propargylic esters and alkyl azides. nih.gov The proposed mechanism involves the in situ generation of a vinyl gold carbenoid from the propargylic ester, which is then trapped by the alkyl azide (B81097) to form a vinyl imine intermediate. This intermediate can then undergo a formal [4 + 3] cycloaddition with another molecule of vinyl gold carbenoid to yield the azepine product. nih.gov Furthermore, gold-catalyzed intermolecular [4 + 3]-annulation of α,β-unsaturated imines with allene-dienes has been developed for azepine synthesis. nih.gov Gold-catalyzed cycloisomerizations of 1,n-diyne carbonates and esters have also been explored, leading to various cyclic structures. monash.eduacs.org

Olefin Metathesis (RCM) in Azepane Synthesis

Ring-closing metathesis (RCM) is a powerful and widely used transformation in organic synthesis for the construction of cyclic compounds, including azepanes. orgsyn.orgacs.org This reaction, catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic olefin. princeton.edu RCM has been successfully applied in the large-scale synthesis of the seven-membered azepane ring in pharmaceutical intermediates. orgsyn.org

The optimization of RCM processes for azepane synthesis often requires careful consideration of catalyst selection, substrate design, and reaction conditions to achieve high yields and minimize side reactions like olefin migration. orgsyn.org For instance, the use of N/O-protected RCM precursors has been shown to allow for lower catalyst loadings. orgsyn.org RCM has been extensively used in the synthesis of a wide variety of heteroaromatic compounds and has been a key step in the total synthesis of numerous natural products. nih.govnih.gov

Reductive Amination Strategies for Azepane Formation

Reductive amination is a fundamental and versatile reaction in organic chemistry for the formation of amines. jocpr.commasterorganicchemistry.com Intramolecular reductive amination has proven to be a valuable strategy for the synthesis of cyclic amines, including azepanes. rsc.orgresearchgate.net This one-pot reaction involves the condensation of an amino ketone to form a cyclic imine, which is then reduced in situ to the corresponding cyclic amine.

Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being a common choice. masterorganicchemistry.comrsc.org Asymmetric intramolecular reductive amination has also been developed for the enantioselective synthesis of chiral N-heterocycles. For example, Ir-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been used to synthesize enantioenriched dibenz[c,e]azepines with excellent enantiocontrol. nih.gov This highlights the potential of reductive amination to create stereochemically complex azepane-containing structures. The development of reductive aminases (RedAMs) and imine reductases (IREDs) has further expanded the scope of this method for the enantioselective synthesis of secondary and tertiary amines. researchgate.net

Formal 1,3-Migration and Selective Annulation Protocols in Azepane Construction

A unique and efficient strategy for the synthesis of azepane derivatives involves a formal 1,3-migration of hydroxy and acyloxy groups, followed by a selective annulation. acs.orgnih.gov This migration-annulation protocol, initiated by the formation of an α-imino rhodium carbene from a 1-sulfonyl-1,2,3-triazole, provides a time-saving procedure with good functional group tolerance for constructing seven-membered N-heterocycles. acs.orgnih.gov The reaction proceeds through a zwitterionic intermediate, and the subsequent selective annulation leads to the formation of densely functionalized azepanes in moderate to good yields. acs.org The stability of the carbocation formed during the reaction is a crucial factor for the success of this strategy. acs.org

Photochemical Oxyfunctionalization and Enzymatic Catalysis for Azepane Synthesis

A novel and environmentally friendly approach to chiral azepanes combines photochemical oxyfunctionalization with enzymatic catalysis. nih.govresearchgate.net This one-pot, regio- and stereoselective synthesis route yields N-Boc-4-amino/hydroxy-azepane with high conversions and excellent enantiomeric excess. nih.govresearchgate.net The process integrates a photochemical oxyfunctionalization that favors distal C-H positions with a stereoselective enzymatic transamination or carbonyl reduction step. nih.gov This method offers a mild and operationally simple workflow starting from readily available materials, avoiding the use of expensive and hazardous metal catalysts. researchgate.net

Additionally, metal-free photochemical cascade reactions have been developed for the synthesis of azepinone derivatives. nih.gov This method involves the photochemical generation of a 2-aryloxyaryl nitrene, which undergoes a [2+1] annulation and a subsequent ring expansion/water addition cascade. nih.gov Visible light-mediated dearomative photochemical rearrangements of quaternary aromatic salts also provide access to functionalized azepines. organic-chemistry.org

Methodologies for Pyrrolidine Moiety Incorporation and Modification within this compound Architectures

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry. nih.gov Its incorporation and modification are key steps in the synthesis of this compound and its analogues.

One of the most common methods for constructing the pyrrolidine ring is through 1,3-dipolar cycloaddition reactions. nih.gov Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is extensively used to synthesize substituted pyrrolidines. nih.gov

The introduction of the pyrrolidinylmethyl side chain onto the azepane core can be achieved through various synthetic transformations. A common approach is the reductive amination of an azepane derivative bearing a suitable aldehyde or ketone functionality with pyrrolidine. This versatile reaction directly forms the C-N bond between the two heterocyclic rings.

Alternatively, the pyrrolidine moiety can be introduced via nucleophilic substitution. For instance, an azepane derivative with a leaving group at the 2-position (e.g., a halide or a tosylate) can react with pyrrolidine to form the desired product.

Recent advancements in catalysis also offer new avenues for the amination of C-H bonds. For example, rhodium-catalyzed direct amination of arene C-H bonds using azides as the nitrogen source has been reported, suggesting the potential for direct coupling of pyrrolidine to a pre-functionalized azepane ring. orgsyn.org

Pyrrolidine Ring Synthesis and Functionalization

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structural motif in a vast array of natural products and medicinal agents. The development of efficient synthetic routes to access pyrrolidine skeletons with diverse substitution patterns is a significant focus of modern organic synthesis. These methods are crucial for building the pyrrolidine portion of molecules like this compound.

A prominent strategy for pyrrolidine synthesis involves the skeletal editing of more abundant cyclic compounds. One such innovative approach is the photo-promoted ring contraction of pyridines using a silylborane. osaka-u.ac.jpnih.gov This method transforms readily available pyridine (B92270) feedstocks into pyrrolidine derivatives that feature a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.govscilit.com This reaction demonstrates a broad substrate scope and high tolerance for various functional groups, making the resulting products powerful synthons for creating more complex functionalized pyrrolidines. osaka-u.ac.jpnih.gov

Another powerful technique is the direct functionalization of the pyrrolidine ring's C-H bonds. Redox-neutral α-C-H functionalization allows for the introduction of aryl groups at the position adjacent to the nitrogen atom. rsc.org For instance, using a quinone monoacetal as an oxidizing agent and a base like DABCO, α-aryl-substituted pyrrolidines can be synthesized in a single step from the parent pyrrolidine. rsc.org This approach provides a greener and more practical alternative to traditional metal-mediated methods for producing α-aryl-substituted pyrrolidines. rsc.org Further advancements have enabled the iterative synthesis of unsymmetrically 2,5-disubstituted pyrrolidines through sequential redox-neutral α-C-H functionalizations. rsc.org

The table below summarizes various methodologies for the synthesis and functionalization of the pyrrolidine ring.

| Methodology | Starting Material | Key Reagents/Catalysts | Product Type | Key Features |

| Photo-promoted Ring Contraction | Pyridines | Silylborane, Light | 2-Azabicyclo[3.1.0]hex-3-ene derivatives | Utilizes abundant starting materials; Broad substrate scope. osaka-u.ac.jpnih.gov |

| Redox-neutral α-C-H Arylation | Pyrrolidine | Quinone monoacetal, DABCO | α-Aryl-substituted pyrrolidines | One-pot synthesis; Metal-free. rsc.org |

| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Metal catalysts (e.g., Ag, Cu) | Substituted pyrrolidines | High stereoselectivity; Access to complex substitution patterns. rsc.org |

| Intramolecular Schmidt Reaction | ω-Azido carboxylic acids | Tf2O | 2-Substituted pyrrolidines | Provides access to various 2-substituted pyrrolidines. organic-chemistry.org |

Regioselective and Stereoselective Functionalization of Pyrrolidine Rings

Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups on the pyrrolidine ring is paramount for synthesizing specific isomers of complex molecules. youtube.com Researchers have developed sophisticated methods to direct reactions to particular sites on the ring, often overcoming the inherent reactivity patterns of the molecule.

One significant breakthrough is the palladium-catalyzed C(4)–H arylation of pyrrolidine derivatives that bear a directing group at the C(3) position. acs.org By employing a bulky N-Boc protecting group and a bidentate aminoquinoline (AQ) directing group, the arylation reaction is guided specifically to the C(4) position, away from the electronically activated C(2) position. acs.org This method selectively produces cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.org The reaction conditions are notable for being silver-free, using a low catalyst loading, and employing an inexpensive base, which enhances its practicality. acs.org

The concept of using directing groups is a powerful tool in synthesis. For example, the regioselective ortho-magnesiation of aryl azoles has been achieved using a tailored magnesium amide base, which allows for subsequent functionalization at a specific position on an aryl substituent attached to a heterocyclic ring. nih.gov While not directly on the pyrrolidine ring itself, this principle of using sterically hindered reagents to control regioselectivity is a widely applicable strategy in organic synthesis.

The following table outlines examples of regioselective and stereoselective functionalization reactions on pyrrolidine rings.

| Reaction | Pyrrolidine Substrate | Key Reagents/Directing Group | Position Functionalized | Selectivity |

| Pd-catalyzed C-H Arylation | Pyrrolidine-3-carboxylic acid derivative | Pd catalyst, Aminoquinoline (AQ) at C(3) | C(4) | High regioselectivity for C(4) and stereoselectivity for cis-isomer. acs.org |

| Reductive Hydroamination Cascade | Enynyl amines | Lewis acid | C(5) | 5-endo-dig cyclization leading to stereoselective formation of pyrrolidines. organic-chemistry.org |

Asymmetric Approaches to Pyrrolidine Stereocenters

The synthesis of specific enantiomers of chiral molecules is a central challenge in modern chemistry. For pyrrolidine-containing compounds, which often possess multiple stereocenters, asymmetric synthesis is crucial. These methods aim to create molecules with a specific three-dimensional geometry, which is often essential for their desired function.

A highly effective strategy for the asymmetric synthesis of pyrrolidines with adjacent stereocenters is the "memory of chirality" (MOC) assisted intramolecular SN2' reaction. acs.orgnih.govacs.org This method allows for the creation of functionalized pyrrolidines with vicinal quaternary-tertiary or even quaternary-quaternary stereocenters with excellent control over the diastereomeric and enantiomeric purity. acs.orgnih.gov The key to this approach is that even if the original stereocenter in the starting material (an α-amino ester) is temporarily destroyed during the reaction, its chiral information is "remembered" by a transient, axially chiral enolate intermediate, which then directs the formation of the new stereocenters in the final pyrrolidine ring. researchgate.net

Another cornerstone of asymmetric pyrrolidine synthesis is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.org This powerful reaction allows for the construction of the pyrrolidine ring while simultaneously setting up multiple stereocenters with high levels of enantioselectivity. By choosing the appropriate chiral catalyst, often based on metals like silver or copper, chemists can control the stereochemical outcome of the cycloaddition, leading to a wide diversity of stereochemically complex pyrrolidine structures. rsc.org

Gold-catalyzed tandem reactions have also emerged as an expedient route to pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. nih.gov A tandem alkyne hydroamination/iminium ion formation/allylation reaction has been successfully applied to the asymmetric synthesis of complex alkaloids, demonstrating its power in constructing challenging stereocenters. nih.gov

The table below highlights key asymmetric methods for creating stereocenters in pyrrolidine rings.

| Asymmetric Method | Description | Key Feature | Stereochemical Outcome |

| Memory of Chirality (MOC) SN2' Reaction | Intramolecular cyclization of α-amino ester enolates. nih.govacs.org | Chirality is transferred via a transient axially chiral intermediate. researchgate.net | Excellent diastereo- and enantioselectivity for vicinal stereocenters. acs.orgnih.gov |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes catalyzed by a chiral metal complex. rsc.org | Versatile for creating various stereochemical patterns. | High enantioselectivity, enabling access to different stereoisomers. rsc.org |

| Gold-Catalyzed Tandem Reaction | Tandem alkyne hydroamination/iminium ion formation/allylation. nih.gov | Efficient construction of complex pyrrolidines in a single sequence. | Access to pyrrolidines with tetrasubstituted carbon stereocenters. nih.gov |

Mechanistic Insights and Stereochemical Control in 2 Pyrrolidin 1 Ylmethyl Azepane Synthesis

Detailed Reaction Mechanisms of Key Transformations

The construction of the azepane ring system can be achieved through a variety of sophisticated chemical transformations. Each method offers a unique approach to ring formation and functionalization, governed by distinct mechanistic principles.

α-Imino Rhodium Carbene Intermediates and Related Rearrangements

Rhodium-catalyzed reactions are powerful tools in organic synthesis. In the context of azepane synthesis, the generation of α-imino rhodium carbene intermediates from precursors like 3-diazoindolin-2-imines is a key step. nih.gov These reactive intermediates can undergo a cascade of reactions, including rearrangements, to furnish complex heterocyclic scaffolds. nih.gov For instance, the reaction of these carbenes with aldehydes can lead to the formation of new carbon-carbon bonds and the construction of fused ring systems. The reaction proceeds through a cascade involving the α-amidino rhodium carbene as a crucial intermediate. nih.gov

A notable application of this chemistry is the synthesis of fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles that have a tethered diene. This process involves an intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid. This leads to a transient 1-imino-2-vinylcyclopropane intermediate which then rapidly undergoes a 1-aza-Cope rearrangement to yield the fused dihydroazepine products in moderate to excellent yields. nih.gov

Cyclopropanation/Aza-Cope Rearrangement Pathways

The combination of cyclopropanation and a subsequent aza-Cope rearrangement provides an elegant and efficient route to azepine derivatives. The aza-Cope rearrangement is a type of acs.orgacs.org-sigmatropic rearrangement where a nitrogen atom is part of the rearranging framework. wikipedia.org These rearrangements are often thermally induced and proceed in a concerted, suprafacial manner. wikipedia.org

A prime example is the rhodium(II)-catalyzed reaction of dienyltriazoles, which proceeds through an intramolecular cyclopropanation to form a transient vinylcyclopropane (B126155) intermediate. This intermediate then undergoes a rapid 1-aza-Cope rearrangement to generate fused dihydroazepine derivatives. nih.gov The cationic 2-aza-Cope rearrangement is particularly facile, occurring at temperatures 100-200 °C lower than the all-carbon Cope rearrangement due to the presence of the charged nitrogen atom, which lowers the activation barrier. wikipedia.org To be synthetically useful, these rearrangements are often coupled with a thermodynamic driving force, such as a Mannich cyclization. wikipedia.org

| Catalyst | Starting Material | Intermediate | Product | Yield |

| Rhodium(II) | Dienyltriazole | 1-imino-2-vinylcyclopropane | Fused dihydroazepine | Moderate to Excellent nih.gov |

Wagner-Meerwein Rearrangements in Azepane/Azepine Systems

The Wagner-Meerwein rearrangement is a classic carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orgnumberanalytics.com This rearrangement is a powerful tool for skeletal reorganization and is often used to access more stable carbocation intermediates. numberanalytics.comjk-sci.com In the synthesis of azepine and azepine-fused systems, this rearrangement can be triggered by the formation of a carbocation adjacent to a strained ring, such as a cyclopropane (B1198618).

A gold(I)-catalyzed asymmetric synthesis of azepine-fused cyclobutanes from yne-methylenecyclopropanes exemplifies this pathway. acs.org The reaction proceeds through a sequence of cyclopropanation, C-C bond cleavage to form a planar cyclopropylmethyl carbocation, and a subsequent Wagner-Meerwein rearrangement. acs.orgacs.org Although the initial chirality is temporarily lost in the planar carbocation intermediate, the rigidity of this intermediate allows for a stereospecific migration, effectively transferring the initial chirality to the final product in what can be described as a chirality-memorized Wagner-Meerwein rearrangement. acs.org

Ullmann-Type Annulation/Rearrangement Cascades

The Ullmann reaction, a copper-catalyzed cross-coupling, has been adapted for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgwikipedia.org Ullmann-type annulation/rearrangement cascades offer a novel strategy for ring expansion, such as the conversion of a pyrrolidine (B122466) ring into an azepane ring. acs.org

This transformation has been demonstrated in the synthesis of 1H-benzo[b]azepine-2-carboxylates from 5-arylpyrrolidine-2-carboxylates bearing an ortho-halogen substituent. acs.orgnih.gov The reaction is promoted by a copper(I) catalyst, often generated in situ, and proceeds through a plausible Ullmann-type annulation/rearrangement cascade (UARC). acs.org The proposed mechanism involves the oxidative addition of the copper(I) catalyst to the aryl-halide bond, followed by an intramolecular nucleophilic attack by the pyrrolidine nitrogen. This leads to a tricyclic intermediate which then undergoes rearrangement to form the seven-membered azepine ring. acs.org The reaction can be performed under microwave activation and yields functionalized 1H-benzo[b]azepines in good yields. nih.gov

| Reactant | Catalyst System | Product | Yield |

| 5-Arylpyrrolidine-2-carboxylates with ortho-halogen | Cu2O / Thiophene-2-carboxylic acid | 1H-Benzo[b]azepine-2-carboxylates | 67-89% acs.orgnih.gov |

Radical-Mediated Amine Cyclization Pathways

Radical cyclizations provide a powerful method for the formation of cyclic amines from acyclic precursors. These reactions often proceed under mild conditions and exhibit good functional group tolerance. One approach involves the photoinduced electron transfer (PET) to generate an α-trimethylsilylmethylamine radical cation. nih.gov This radical cation can then undergo cyclization with a tethered olefin to construct the cyclic amine framework. nih.gov This methodology has been explored for the synthesis of various cyclic amine structures.

Photochemical and Chemoenzymatic Reaction Mechanisms

The quest for greener and more efficient synthetic methods has led to the exploration of photochemical and chemoenzymatic strategies. Photochemical reactions, such as the Mallory photocyclization, utilize light to induce key bond-forming steps. rsc.org

Chemoenzymatic approaches combine the selectivity of biocatalysts with the versatility of traditional organic synthesis. umich.edunih.govumich.edu For the synthesis of substituted azepanes, a chemoenzymatic sequence involving a biocatalytic reduction followed by an organolithium-mediated rearrangement has been developed. nih.gov Enantioenriched 2-aryl azepanes can be generated through asymmetric reductive amination using imine reductases or by deracemization with monoamine oxidases. The resulting amine is then converted to an N'-aryl urea, which undergoes a stereospecific rearrangement upon treatment with a base, proceeding through a configurationally stable benzyllithium (B8763671) intermediate to yield enantioenriched 2,2-disubstituted azepanes. nih.gov

Enantioselective and Diastereoselective Synthesis of 2-(Pyrrolidin-1-ylmethyl)azepane and its Chiral Analogs

The creation of stereocenters with high fidelity is paramount in modern synthetic chemistry. For this compound, the key stereocenter is located at the 2-position of the azepane ring. Achieving high levels of enantioselectivity and diastereoselectivity in the synthesis of this compound and its analogs requires carefully designed strategies that can effectively control the three-dimensional arrangement of atoms during bond formation.

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to obtaining chiral molecules. mappingignorance.org For the synthesis of chiral pyrrolidine-containing compounds, several catalytic methods have been developed, which could be adapted for the synthesis of this compound.

One of the most powerful methods for the asymmetric synthesis of substituted pyrrolidines is the metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.orgthieme-connect.de This approach allows for the construction of the pyrrolidine ring with the simultaneous creation of up to four contiguous stereocenters with high levels of stereocontrol. mappingignorance.org The choice of metal catalyst, typically copper(I) or silver(I), and the chiral ligand is crucial for achieving high enantioselectivity. mappingignorance.org While this method builds the pyrrolidine ring, a strategy would need to be devised to incorporate the azepane moiety.

Another relevant catalytic asymmetric method is the enantioselective hydroamination of alkenes. Copper-catalyzed intramolecular hydroamination has been successfully employed for the synthesis of α-arylpyrrolidines. nih.gov This strategy could potentially be applied to the synthesis of a suitably functionalized azepane precursor, leading to the desired 2-substituted product. The success of this approach would depend on the development of a suitable catalyst system that is effective for the specific substrate.

The following table summarizes key aspects of catalytic asymmetric approaches relevant to the synthesis of chiral pyrrolidine derivatives:

| Catalytic Approach | Key Features | Potential for Stereocontrol | Relevant Catalyst Systems |

| 1,3-Dipolar Cycloaddition of Azomethine Ylides | Forms the pyrrolidine ring directly; can create multiple stereocenters. mappingignorance.orgthieme-connect.de | High stereo- and regioselectivity. mappingignorance.org | Cu(I) or Ag(I) with chiral ligands. mappingignorance.org |

| Enantioselective Hydroamination | Forms a C-N bond to construct the heterocyclic ring. | Excellent stereoselectivity has been reported for pyrrolidine synthesis. nih.gov | Copper-based catalysts. nih.gov |

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by the existing stereocenters in the starting material. This approach is particularly useful when a chiral starting material is readily available. For the synthesis of this compound, a chiral pool starting material, such as an amino acid, could be used to introduce the initial stereocenter, which would then direct the stereochemistry of subsequent transformations.

For example, the electronic effects of the substrate can govern the stereochemistry of the product in hydroamination reactions. nih.gov In the context of synthesizing this compound, if a chiral azepane precursor is used, its inherent chirality can influence the approach of the incoming pyrrolidinomethyl group, leading to a diastereoselective outcome.

The aza-Cope rearrangement–Mannich cyclization is another powerful reaction cascade where substrate control can be exerted. This tandem reaction has been used to synthesize acyl pyrrolidines with high diastereoselectivity. emich.edu By carefully choosing the substituents on the starting material, it is possible to favor the formation of one diastereomer over the other.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. For instance, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been used as a chiral auxiliary in stereoselective aldol (B89426) reactions. rsc.org A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary attached to the azepane ring could control the introduction of the pyrrolidinomethyl group.

The design of chiral ligands is central to the success of catalytic asymmetric synthesis. The ligand coordinates to the metal center and creates a chiral environment that biases the reaction to produce one enantiomer preferentially. For the synthesis of chiral pyrrolidines, a variety of chiral ligands have been developed for use in copper- and silver-catalyzed 1,3-dipolar cycloaddition reactions. mappingignorance.org The choice of ligand can influence not only the enantioselectivity but also the diastereoselectivity of the reaction.

The development of novel organocatalysts has also provided new avenues for stereocontrol. Chiral phosphoric acids, for example, have been used as catalysts in asymmetric cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. nih.gov Such Brønsted acid catalysts could potentially be employed to control the stereochemistry in the synthesis of this compound.

The table below provides examples of chiral auxiliaries and ligands and their applications in stereoselective synthesis:

| Type | Example | Application |

| Chiral Auxiliary | (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Stereoselective aldol reactions. rsc.org |

| Chiral Ligand | BINOL-derived phosphoric acids | Asymmetric cyclodehydration reactions. nih.gov |

Derivatization Strategies and Synthetic Utility of 2 Pyrrolidin 1 Ylmethyl Azepane Scaffolds

Introduction of Functional Groups onto the Azepane and Pyrrolidine (B122466) Rings

The introduction of functional groups onto the azepane and pyrrolidine rings of the 2-(pyrrolidin-1-ylmethyl)azepane scaffold can be achieved through various synthetic strategies. These approaches can be broadly categorized into the functionalization of pre-existing ring systems or the use of functionalized precursors during the synthesis of the core scaffold.

Recent advancements have provided novel methods for the synthesis of polysubstituted azepanes. One such strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered azepane system. nih.gov This method allows for the preparation of complex azepanes from simple starting materials. nih.gov Subsequent chemical modifications can then be performed to introduce further diversity.

For the pyrrolidine ring, stereoselective synthesis methods are often employed, with proline and 4-hydroxyproline (B1632879) derivatives being common starting materials. mdpi.com These precursors allow for the introduction of a pre-formed, optically pure pyrrolidine ring into the target molecule. mdpi.com The functionalization of existing pyrrolidine rings is another viable approach. researchgate.net

While direct functionalization of the parent this compound is not extensively documented, functionalized derivatives can be accessed by coupling appropriately substituted precursors. For instance, a functionalized azepane can be reacted with a pyrrolidine derivative, or vice-versa. A patent describes the synthesis of 2-aminomethyl-pyrrolidine, which can serve as a key intermediate. google.com This intermediate can then be reacted with a suitable azepane precursor to yield the desired functionalized product.

Table 1: Potential Strategies for the Introduction of Functional Groups

| Ring System | Strategy | Description | Potential Functional Groups |

| Azepane | Photochemical Ring Expansion | Dearomative ring expansion of nitroarenes to form functionalized azepanes. nih.gov | Alkyl, Aryl, Halogen |

| Functionalized Caprolactam Derivatives | Use of substituted ε-caprolactams as precursors for the azepane ring. researchgate.net | Carbonyl, Hydroxyl, Carboxyl | |

| Pyrrolidine | From Chiral Precursors | Synthesis from proline or 4-hydroxyproline derivatives to introduce chirality and functionality. mdpi.com | Hydroxyl, Carboxyl, Amino |

| Ring Expansion of Azetidines | Ring expansion of substituted azetidines to form functionalized pyrrolidines. acs.org | Various substituents depending on the azetidine (B1206935) precursor |

Synthesis of Diversified this compound Libraries for Chemical Exploration

The generation of chemical libraries with diverse functionalities is a cornerstone of modern drug discovery. A combinatorial approach to the synthesis of this compound derivatives would enable the exploration of a wider chemical space.

A plausible strategy for creating such a library would involve the parallel synthesis of analogs by reacting a common precursor with a variety of building blocks. For example, a key intermediate such as 2-(chloromethyl)azepane (B13291538) could be reacted with a library of substituted pyrrolidines. Conversely, 2-aminomethyl-pyrrolidine could be reacted with a library of functionalized azepane precursors. google.comgoogle.com

Solid-phase synthesis techniques could also be employed to facilitate the rapid generation of a large number of compounds. nih.gov In this approach, one of the ring systems would be attached to a solid support, allowing for sequential reactions and purifications to be carried out efficiently.

Table 2: Illustrative Library of Diversified this compound Analogs

| Compound ID | Azepane Substituent (R1) | Pyrrolidine Substituent (R2) | Synthetic Approach |

| Lib-001 | H | H | Reductive amination of azepane-2-carbaldehyde with pyrrolidine |

| Lib-002 | 4-OH | H | From a 4-hydroxyazepane precursor |

| Lib-003 | H | 3-OH | From a 3-hydroxypyrrolidine precursor |

| Lib-004 | 4-F | H | From a 4-fluoroazepane precursor |

| Lib-005 | H | 3-NH2 | From a 3-aminopyrrolidine (B1265635) precursor |

Applications as Key Building Blocks in the Construction of Complex Organic Molecules

The azepane and pyrrolidine ring systems are important structural motifs found in a wide array of natural products and pharmaceutically active molecules. mdpi.comnih.gov The unique three-dimensional arrangement of the this compound scaffold makes it a valuable building block for the synthesis of complex organic molecules.

The incorporation of this scaffold can introduce conformational rigidity and novel steric and electronic properties into a target molecule. These features can be crucial for modulating biological activity and pharmacokinetic properties. The synthesis of pentacyclic pyrrolo- and pyrido[1,2-a]xanthene[1,9-de]azepines demonstrates the utility of azepane ring construction in creating complex heterocyclic systems. researchgate.net

While specific examples of the use of this compound as a key building block in complex molecule synthesis are not abundant in the literature, its potential is evident. The derivatization strategies discussed previously would allow for the tailored synthesis of analogs to be used in fragment-based drug design or as key intermediates in the total synthesis of natural products. The development of new synthetic methods, such as the pyrrolidine/azepane ring expansion, continues to provide access to highly functionalized benzazepines, further highlighting the importance of these scaffolds in organic synthesis. acs.orgnih.gov

Advanced Analytical Characterization Techniques for 2 Pyrrolidin 1 Ylmethyl Azepane Research

Spectroscopic Analysis for Structural Elucidation of 2-(Pyrrolidin-1-ylmethyl)azepane and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide critical information about the number and chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region, typically between 1.0 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen atoms in both the pyrrolidine (B122466) and azepane rings would be deshielded and thus appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons. The methylene bridge connecting the two rings would likely present as a distinct singlet or a pair of doublets, depending on the rotational freedom and magnetic equivalence of the protons.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by indicating the number of unique carbon environments. The carbons bonded to nitrogen atoms are expected to resonate in the range of 40-60 ppm. The methylene carbons of the rings would appear at higher fields (lower ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks within the pyrrolidine and azepane rings, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for confirming the connection between the pyrrolidinyl, methylene, and azepanyl fragments by showing correlations between protons and carbons separated by two or three bonds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ) ppm | Assignment |

| 2.5 - 3.5 | Protons adjacent to N (pyrrolidine & azepane rings), CH₂ bridge |

| 1.2 - 2.0 | Remaining CH₂ protons in both rings |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be characterized by the following absorption bands:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the methylene groups of the pyrrolidine and azepane rings.

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range, corresponding to the stretching vibrations of the carbon-nitrogen bonds within the two heterocyclic rings.

CH₂ Bending (Scissoring): Bands around 1450-1470 cm⁻¹, indicative of the bending vibrations of the methylene groups.

The absence of significant peaks in the regions of O-H (3200-3600 cm⁻¹), N-H (3300-3500 cm⁻¹), and C=O (1650-1800 cm⁻¹) stretching would confirm the purity of the compound and the absence of these functional groups.

| IR Absorption (Predicted) | |

| Frequency (cm⁻¹) | Vibrational Mode |

| 2850-3000 | C-H Stretch |

| 1450-1470 | CH₂ Bend |

| 1000-1250 | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. As this compound is a saturated aliphatic amine and lacks chromophores such as double bonds or aromatic rings, it is not expected to show significant absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be due to impurities or the solvent used for analysis. This technique is therefore more useful for detecting the presence of unsaturated impurities in a sample of the target compound.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₂₂N₂), the molecular weight is 182.31 g/mol .

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 182. The fragmentation pattern would likely involve the cleavage of the C-C bond between the two rings, leading to characteristic fragments. Common fragmentation pathways for pyrrolidine and azepane rings would also be observed. For instance, the loss of an ethyl group from the azepane ring or cleavage alpha to the nitrogen in the pyrrolidine ring are plausible fragmentation routes.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. For a related compound, (2R)-1-methyl-2-(pyrrolidin-1-ylmethyl)azepane (C₁₂H₂₄N₂), the exact mass is 196.193948774 Da. nih.gov This level of accuracy allows for the unambiguous determination of the elemental formula, confirming the composition of the molecule.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. For this compound, which possesses a chiral center at the C2 position of the azepane ring, X-ray crystallography could be used to resolve the absolute configuration of the enantiomers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise spatial coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles. For derivatives of pyrrolidine, this technique has been successfully employed to confirm their molecular structures and study intermolecular interactions. mdpi.comrjptonline.orgnih.gov If a racemic mixture of this compound were resolved into its separate enantiomers, X-ray crystallography of a single enantiomer (or a derivative containing a heavy atom) would allow for the assignment of the (R) or (S) configuration at the stereocenter.

Chromatographic and Electrophoretic Methods for Purity and Isomeric Analysis

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for the separation of its potential isomers.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. For a basic compound like this compound, a reversed-phase (RP-HPLC) method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an ion-pairing agent to improve peak shape. The development of a validated HPLC method would be crucial for quality control, allowing for the detection and quantification of any impurities. nih.govpensoft.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile compounds. Given the likely volatility of this compound, GC could be used to assess its purity. The retention time in the gas chromatogram would be characteristic of the compound under specific conditions, and the mass spectrum of the eluting peak would confirm its identity.

Molecular Interaction Studies and Scaffold Exploration of 2 Pyrrolidin 1 Ylmethyl Azepane Derivatives in Chemical Systems

Scaffold Contributions to Molecular Recognition in Model Chemical Systems

The 2-(Pyrrolidin-1-ylmethyl)azepane scaffold, a combination of a five-membered pyrrolidine (B122466) ring and a seven-membered azepane ring linked by a methylene (B1212753) group, represents a unique three-dimensional architecture. The pyrrolidine ring is a well-established scaffold in medicinal chemistry, known for its ability to introduce stereochemical complexity and explore pharmacophore space due to its non-planar nature. The azepane ring, being a larger and more flexible seven-membered ring, further contributes to the three-dimensional diversity of the scaffold.

Studies on related bicyclic azepane scaffolds have highlighted their potential in drug discovery. For instance, research into novel monoamine transporter inhibitors has utilized a chiral bicyclic azepane core, demonstrating that such scaffolds can be tuned for activity and selectivity through modifications. nih.gov The spatial arrangement of the nitrogen atoms in the this compound scaffold is a key feature that would govern its molecular recognition properties, offering multiple points for interaction with biological targets. The relative orientation of the pyrrolidine and azepane rings will define the vectoral presentation of potential binding groups.

Rational Design of Derivatives Based on Molecular Interaction Profiles

The rational design of derivatives of this compound is currently a theoretical exercise due to the absence of empirical data on its molecular interactions. However, based on the fundamental structure, several strategies for derivatization can be proposed to explore its chemical space.

Table 1: Potential Derivatization Strategies for this compound

| Modification Site | Potential Modification | Rationale |

| Pyrrolidine Ring | Substitution at positions 3, 4, or 5 | To introduce functional groups that can act as hydrogen bond donors/acceptors or to modulate lipophilicity. |

| Azepane Ring | Substitution at positions 3, 4, 5, 6, or 7 | To alter the conformational flexibility and to introduce additional points of interaction. |

| Methylene Bridge | Replacement with other linkers (e.g., carbonyl, ether) | To change the rigidity and spacing between the two heterocyclic rings. |

| Nitrogen Atoms | Quaternization or N-oxide formation | To introduce a positive charge and alter the electronic properties. |

The design of such derivatives would aim to systematically probe the structure-activity relationships once a biological target is identified. For example, altering the substitution pattern on either ring could optimize binding to a target protein by introducing complementary interactions.

Q & A

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-ylmethyl)azepane, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions, such as alkylation of azepane derivatives with pyrrolidine-containing intermediates. Key parameters include temperature control (e.g., heating at 90°C for 6–8 hours), stoichiometric ratios of reactants (e.g., 1:1.5 molar ratio for intermediates), and catalyst selection (e.g., coupling agents for amide bond formation). Post-reaction purification via crystallization (e.g., using 2-propanol-DMF mixtures) is critical for yield optimization .

Q. How can researchers optimize purification of this compound to achieve high purity?

Purification often involves solvent-based crystallization. For example, after synthesis, cooling the reaction mixture and diluting it with 2-propanol can precipitate impurities. Recrystallization from a 2-propanol-DMF mixture (1:1 v/v) is effective for isolating the compound with ≥95% purity. Analytical techniques like TLC (eluent: CHCl3) should monitor reaction progress .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use PPE including nitrile gloves, lab coats, and safety goggles. For respiratory protection, NIOSH-approved P95 respirators are recommended. Ensure proper ventilation in fume hoods, especially during high-temperature reactions. Store the compound in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How do variations in the azepane ring substituents affect the compound’s physicochemical properties?

Substituents alter logP (lipophilicity) and polar surface area (PSA), impacting solubility and bioavailability. For example, introducing nitro groups (as in 1-(2-nitrophenyl)azepane) increases PSA from ~49.06 Ų to >60 Ų, enhancing water solubility but reducing membrane permeability. Computational tools like MarvinSketch can predict these changes .

Q. What strategies mitigate stability issues of this compound under different storage conditions?

Stability studies show degradation under UV light and high humidity. Store the compound at –20°C in amber vials with desiccants (e.g., silica gel). For long-term stability, lyophilization or formulation in cyclodextrin complexes can prevent hydrolysis of the pyrrolidine-azepane bond .

Q. What contradictions exist in reported synthetic yields, and how can experimental variables be controlled?

Discrepancies in yields (30–70%) arise from inconsistent reaction times or impure intermediates. Control variables by standardizing catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and using anhydrous solvents. Kinetic studies (e.g., HPLC monitoring) can identify optimal reaction termination points .

Q. How can computational modeling predict the biological activity of this compound derivatives?

QSAR models using descriptors like logP, PSA, and H-bond donors/acceptors correlate structural features with activity. For instance, derivatives with logP <2 show higher CNS penetration in in silico blood-brain barrier models. Molecular docking (AutoDock Vina) can prioritize candidates for in vitro testing .

Q. What analytical techniques are critical for characterizing structural integrity and purity?

Use NMR (¹H/¹³C) to confirm the azepane-pyrrolidine linkage and LC-MS (ESI+) for molecular weight verification (theoretical m/z: 169.27). Purity ≥95% is validated via HPLC (C18 column, acetonitrile-water gradient) with UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.